molecular formula C15H15Br B14036895 4-Bromo-2,4',5-trimethyl-1,1'-biphenyl

4-Bromo-2,4',5-trimethyl-1,1'-biphenyl

Cat. No.: B14036895
M. Wt: 275.18 g/mol
InChI Key: ZNHRDVFITHKJLQ-UHFFFAOYSA-N
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Description

4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 2,4’,5-trimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

Industrial production of biphenyl compounds often employs catalytic coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction is widely used, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions, similar to benzene, due to the presence of the biphenyl core. This allows it to participate in various biochemical pathways and exert its effects through interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of three methyl groups and a bromine atom provides distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-bromo-2,5-dimethyl-4-(4-methylphenyl)benzene

InChI

InChI=1S/C15H15Br/c1-10-4-6-13(7-5-10)14-8-12(3)15(16)9-11(14)2/h4-9H,1-3H3

InChI Key

ZNHRDVFITHKJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C(=C2)C)Br)C

Origin of Product

United States

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